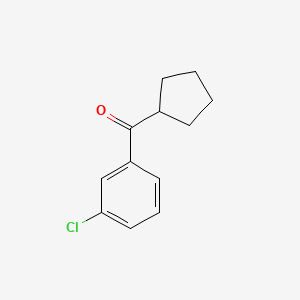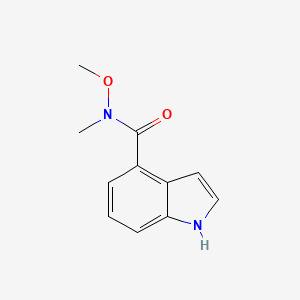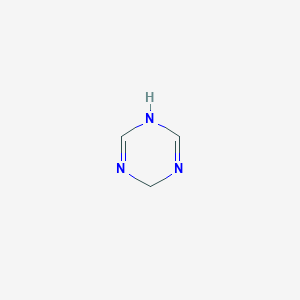
1,4-Dihydro-1,3,5-Triazin
Übersicht
Beschreibung
1,4-Dihydro-1,3,5-triazine is a heterocyclic compound that features a six-membered ring containing three nitrogen atoms. This compound is a derivative of triazine, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The unique structure of 1,4-Dihydro-1,3,5-triazine makes it an interesting subject for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydro-1,3,5-triazine has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
1,4-Dihydro-1,3,5-triazine, a derivative of the triazine class of compounds, has been found to exhibit a variety of biological applications . The primary targets of this compound are specific enzymes that are potential therapeutic targets . For instance, some 1,3,5-triazine derivatives have been found to inhibit enzymes involved in the process of tumorigenesis .
Mode of Action
The mode of action of 1,4-Dihydro-1,3,5-triazine involves its interaction with these target enzymes. The compound binds to these enzymes, inhibiting their activity and resulting in changes in cellular processes . For example, some s-triazine derivatives have been found to inhibit the activity of dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), enzymes that play crucial roles in cell growth and proliferation .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For instance, inhibiting DHFR leads to a reduction in the amount of tetrahydrofolate (THF), consequently decreasing the synthesis of purines, amino acids, and thymidylate, which are crucial in cell growth and proliferation . This can lead to the inhibition of processes such as cell proliferation, and in some cases, induce cell apoptosis .
Result of Action
The result of the action of 1,4-Dihydro-1,3,5-triazine is the inhibition of cell growth and proliferation due to its interaction with target enzymes and the subsequent effects on biochemical pathways . In some cases, s-triazine derivatives have been found to induce cell apoptosis .
Biochemische Analyse
Biochemical Properties
1,4-Dihydro-1,3,5-triazine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), which are essential for cellular metabolism and redox balance . The interaction with DHFR, for instance, inhibits the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and amino acids . This inhibition can lead to antiproliferative effects, making 1,4-Dihydro-1,3,5-triazine a potential candidate for anticancer therapies .
Cellular Effects
1,4-Dihydro-1,3,5-triazine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by disrupting the redox balance and inhibiting key enzymes involved in cell proliferation . Additionally, 1,4-Dihydro-1,3,5-triazine can affect gene expression by modulating transcription factors and signaling molecules, leading to altered cellular responses .
Molecular Mechanism
The molecular mechanism of 1,4-Dihydro-1,3,5-triazine involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of DHFR and TrxR, preventing their normal function and leading to the accumulation of dihydrofolate and oxidative stress . This inhibition results in the disruption of nucleotide synthesis and redox homeostasis, ultimately causing cell death in rapidly proliferating cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dihydro-1,3,5-triazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its degradation products can also exhibit biological activity . Long-term studies have indicated that prolonged exposure to 1,4-Dihydro-1,3,5-triazine can lead to sustained inhibition of target enzymes and persistent effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of 1,4-Dihydro-1,3,5-triazine vary with different dosages in animal models. At lower doses, the compound has demonstrated therapeutic potential with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without significant toxicity .
Metabolic Pathways
1,4-Dihydro-1,3,5-triazine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes like DHFR and TrxR, leading to changes in metabolite levels and cellular energy balance . These interactions can have downstream effects on various metabolic processes, including nucleotide synthesis and redox regulation .
Transport and Distribution
Within cells and tissues, 1,4-Dihydro-1,3,5-triazine is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity . Transport mechanisms such as passive diffusion and active transport play a role in its distribution across cell membranes .
Subcellular Localization
The subcellular localization of 1,4-Dihydro-1,3,5-triazine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its accumulation in the mitochondria can enhance its effects on cellular metabolism and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dihydro-1,3,5-triazine can be synthesized through several methods. One common approach involves the reaction of amidines with paraformaldehyde, aldehydes, or N-arylnitrones under different conditions. Catalysts such as copper(II) acetate, zinc iodide, and copper(II) chloride dihydrate are often used in these reactions . Another method involves the nucleophilic reaction of 2,4-dichloro-6-substituted triazine derivatives with 1,4-diaminobutane, employing conventional heating or microwave irradiation .
Industrial Production Methods: Industrial production of 1,4-Dihydro-1,3,5-triazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to enhance the thermal behavior of the prepared polymers, providing the target compounds in less reaction time with higher yields and purities .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dihydro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of 1,4-Dihydro-1,3,5-triazine, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a wide range of substituted triazine derivatives .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydro-1,3,5-triazine can be compared with other similar compounds, such as:
1,3,5-Triazine:
1,2,3-Triazine: This isomer has the nitrogen atoms positioned differently within the ring, leading to different chemical properties.
Tetrazines: These compounds contain four nitrogen atoms in the ring and exhibit unique reactivity compared to triazines.
The uniqueness of 1,4-Dihydro-1,3,5-triazine lies in its specific arrangement of nitrogen atoms and hydrogen atoms, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1,4-dihydro-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-4-2-6-3-5-1/h1-2H,3H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQOXNXLVICLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=CNC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569775 | |
| Record name | 1,4-Dihydro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45427-50-7 | |
| Record name | 1,4-Dihydro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for 1,4-dihydro-1,3,5-triazines?
A: One common approach involves the reaction of hexafluoroacetone azine with N,N-dialkyl-cyanamides. This reaction can yield both 3,4,6-triazaocta-2,4,6-trienes and 4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazines depending on the reaction conditions and stoichiometry. [] Another method utilizes the reaction of 2,5-dihydro-1,2,4-triazine as a precursor for the synthesis of 1,4-dihydro-1,3,5-triazine. [] Additionally, 1-aryl-4-(arylimino)-2,6-bis(trichloromethyl)-1,4-dihydro-1,3,5-triazines can be synthesized from specific starting materials. [, ]
Q2: What spectroscopic techniques are useful for characterizing 1,4-dihydro-1,3,5-triazines?
A: Researchers often utilize a combination of Infrared (IR), proton nuclear magnetic resonance (1H NMR), fluorine-19 nuclear magnetic resonance (19F NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to confirm the structure and analyze the properties of newly synthesized 1,4-dihydro-1,3,5-triazine derivatives. These techniques provide valuable information about the functional groups present and the overall structure of the molecule. []
Q3: Has computational chemistry been applied to study 1,4-dihydro-1,3,5-triazines?
A: Yes, computational studies have investigated the electronic structure and conformational flexibility of 1,4-dihydroazines, including their 4-ylide derivatives. [] Additionally, research has focused on understanding the conformational flexibility of 1,4-dihydroazine carbonyl derivatives. [] These studies provide insights into the three-dimensional structure and potential reactivity of these compounds.
Q4: Are there any studies exploring the structure-activity relationship (SAR) of 1,4-dihydro-1,3,5-triazines?
A: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives with different substituents, such as aryl groups and trichloromethyl groups, suggests an interest in understanding how structural modifications impact the properties and potential applications of 1,4-dihydro-1,3,5-triazines. [, ] Future research focusing on systematically modifying the structure and evaluating the subsequent changes in activity, potency, and selectivity would be valuable.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


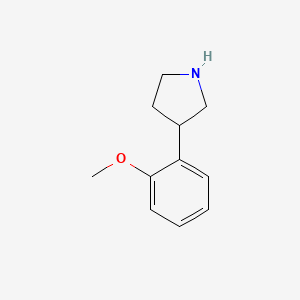
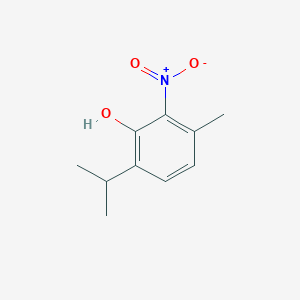
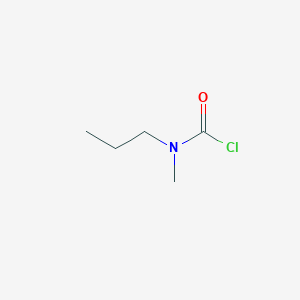

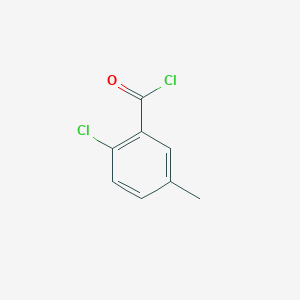


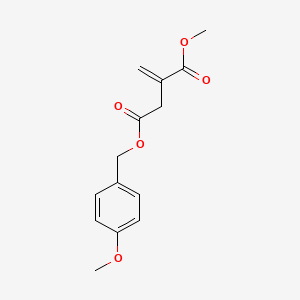
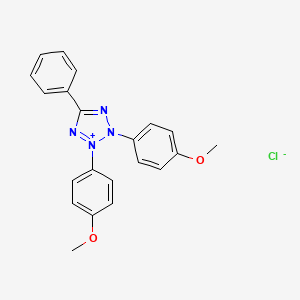
![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)
